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Compound of Interest

Compound Name:
5-(Chloromethyl)thiazole

hydrochloride

Cat. No.: B176925 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 5-
(Chloromethyl)thiazole hydrochloride, a key intermediate in pharmaceutical synthesis. The

document outlines expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with comprehensive experimental protocols for acquiring such

spectra.

Spectroscopic Data Summary
The following tables summarize the predicted and known spectroscopic data for 5-
(Chloromethyl)thiazole hydrochloride and its corresponding free base.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Precise experimental NMR data for 5-(Chloromethyl)thiazole hydrochloride is not readily

available in public literature. The data presented below is a prediction based on the analysis of

similar compounds, such as 2-chloro-5-(chloromethyl)thiazole, and known chemical shift effects

of protonation on the thiazole ring. The hydrochloride salt will exist as a thiazolium ion, leading

to significant deshielding of the ring protons and carbons, particularly at the C2 position.

Table 1: Predicted ¹H NMR Data for 5-(Chloromethyl)thiazole Hydrochloride
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~9.5 - 10.5 Singlet 1H H-2

~8.0 - 8.5 Singlet 1H H-4

~5.0 - 5.5 Singlet 2H -CH₂Cl

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for 5-(Chloromethyl)thiazole Hydrochloride

Chemical Shift (δ) ppm Assignment

~155 - 160 C-2

~145 - 150 C-4

~135 - 140 C-5

~40 - 45 -CH₂Cl

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy
An experimental IR spectrum for 5-(Chloromethyl)thiazole hydrochloride is not publicly

available. The expected characteristic absorption bands are derived from the known

frequencies of its constituent functional groups.

Table 3: Predicted Characteristic IR Absorption Bands for 5-(Chloromethyl)thiazole
Hydrochloride
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Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium
Aromatic C-H stretch (thiazole

ring)

2950 - 2850 Medium Aliphatic C-H stretch (-CH₂)

~1620 - 1580 Medium-Strong C=N stretch (thiazole ring)

~1550 - 1450 Medium-Strong C=C stretch (thiazole ring)

1450 - 1400 Medium CH₂ scissoring

800 - 600 Strong C-Cl stretch

~850 - 750 Strong
C-H out-of-plane bending

(thiazole ring)

Mass Spectrometry (MS)
In a typical mass spectrometry experiment (e.g., using electron ionization), 5-
(Chloromethyl)thiazole hydrochloride will lose the hydrogen chloride molecule, and the

resulting mass spectrum will be that of the free base, 5-(chloromethyl)thiazole (Molecular

Weight: 133.6 g/mol ). Thiazole derivatives are known to exhibit a prominent molecular ion

peak.

Table 4: Predicted Mass Spectrometry Data for 5-(Chloromethyl)thiazole

m/z Relative Intensity Assignment

133/135 High

[M]⁺ (Molecular ion, showing

isotopic pattern for one

chlorine atom)

98 Medium [M - Cl]⁺

84 Medium [M - CH₂Cl]⁺

58 Medium [C₂H₂S]⁺
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Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument-

specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 5-(Chloromethyl)thiazole hydrochloride in

approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).[1]

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS) or a solvent-appropriate reference standard.[1]

Data Acquisition: Transfer the solution to a clean 5 mm NMR tube. Acquire ¹H and ¹³C NMR

spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

Data Processing: Process the acquired Free Induction Decay (FID) by applying Fourier

transformation, phase correction, and baseline correction. Calibrate the chemical shifts

relative to the internal standard.

Infrared (IR) Spectroscopy
Sample Preparation (Solid): For a solid sample, the Attenuated Total Reflectance (ATR)

technique is commonly used. Place a small amount of the solid sample directly on the ATR

crystal.

Alternative Solid Method (KBr pellet): Alternatively, grind a small amount of the sample with

dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

Data Acquisition: Place the sample (ATR unit or KBr pellet) in the sample compartment of an

FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Background Correction: A background spectrum of the empty sample holder (or pure KBr

pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
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Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

volatile organic solvent such as methanol or acetonitrile.[2]

Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a

common technique for small, volatile molecules and will likely be suitable.[3] Electrospray

Ionization (ESI) can also be used.

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole or time-of-flight).[3]

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.

Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the structural elucidation of an organic

compound using the spectroscopic techniques discussed.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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